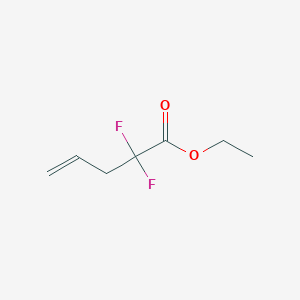

Ethyl 2,2-difluoropent-4-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoropent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWORETBGSIWDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555086 | |

| Record name | Ethyl 2,2-difluoropent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110482-96-7 | |

| Record name | Ethyl 2,2-difluoropent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2,2-difluoropent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Ethyl 2,2-difluoropent-4-enoate is a fluorinated ester of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of the gem-difluoro group can significantly alter the electronic and steric properties of the molecule, potentially enhancing metabolic stability and binding affinity in biological systems.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀F₂O₂ | PubChem[1] |

| Molecular Weight | 164.15 g/mol | PubChem[1] |

| CAS Number | 110482-96-7 | PubChem[1] |

| Boiling Point | 128 °C | ChemWhat[2] |

| Density | 1.068 g/cm³ | ChemWhat[2] |

| Flash Point | 31 °C | ChemWhat[2] |

| Refractive Index | 1.388 | ChemBK[2] |

| InChI | InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3 | PubChem[1] |

| SMILES | CCOC(=O)C(F)(F)CC=C | PubChem[1] |

Spectral Data

Safety and Hazards

Based on available information, this compound is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route is the Reformatsky reaction. This reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. In this case, ethyl bromodifluoroacetate would be reacted with acrolein.

Proposed Synthetic Pathway: Reformatsky-Type Reaction

The proposed synthesis involves the formation of an organozinc intermediate from ethyl bromodifluoroacetate, which then undergoes a nucleophilic addition to acrolein, followed by dehydration to yield the target compound.

Caption: Proposed synthesis of this compound via a Reformatsky-type reaction.

Generalized Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on known Reformatsky reactions and should be optimized for the specific synthesis of this compound.

Materials:

-

Ethyl bromodifluoroacetate

-

Zinc dust (activated)

-

Acrolein

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere, add activated zinc dust.

-

Reaction Initiation: Add anhydrous THF to the flask. To the dropping funnel, add a solution of ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of the ethyl bromodifluoroacetate solution to the zinc suspension and gently heat to initiate the reaction (indicated by a color change or exotherm).

-

Formation of the Reformatsky Reagent: Once the reaction has initiated, add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the organozinc reagent.

-

Reaction with Acrolein: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of freshly distilled acrolein in anhydrous THF dropwise to the Reformatsky reagent.

-

Reaction Completion and Quenching: After the addition of acrolein is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS). Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will likely be the β-hydroxy ester intermediate.

-

Dehydration: The crude β-hydroxy ester can be dehydrated to the final product, this compound, using a variety of methods, such as treatment with a mild acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., Burgess reagent). The conditions for this step will need to be determined empirically.

-

Final Purification: Purify the final product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Reactivity and Potential Applications

This compound possesses two key reactive sites: the carbon-carbon double bond and the ester functionality. The alkene can undergo a variety of addition reactions, while the ester can be hydrolyzed or transesterified. The presence of the gem-difluoro group at the α-position can influence the reactivity of the ester and adjacent carbons.

This compound is a potential intermediate in the synthesis of more complex fluorinated molecules for applications in drug discovery and materials science.[3] The introduction of fluorine atoms can enhance the biological activity and pharmacokinetic properties of molecules.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, cytotoxicity, or mechanism of action of this compound. Further research is required to evaluate its potential biological effects and to identify any interactions with cellular signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the chemical synthesis and characterization of a target compound like this compound.

Caption: A generalized workflow for chemical synthesis and characterization.

References

"Ethyl 2,2-difluoropent-4-enoate" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl 2,2-difluoropent-4-enoate[1] |

| CAS Number | 110482-96-7[1] |

| Molecular Formula | C₇H₁₀F₂O₂[1] |

| Molecular Weight | 164.15 g/mol [1] |

| SMILES | CCOC(=O)C(F)(F)CC=C[1] |

| InChI Key | YWORETBGSIWDRB-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless oil | Assumed based on similar compounds |

| Boiling Point | 128 °C | ChemWhat |

| Density | 1.068 g/cm³ | ChemWhat |

| Flash Point | 31 °C | ChemWhat |

| Refractive Index | 1.388 | ChemWhat |

| LogP | 2.3 | PubChem[1] |

Synthesis and Purification

General Synthetic Approach:

A plausible synthetic route would involve the reaction of an appropriate allyl halide, such as allyl bromide, with the enolate of ethyl difluoroacetate.

Illustrative Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Materials: Ethyl difluoroacetate, a strong base (e.g., lithium diisopropylamide (LDA) or sodium hydride), allyl bromide, anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether), quenching agent (e.g., saturated aqueous ammonium chloride), extraction solvent (e.g., diethyl ether or ethyl acetate), drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Procedure:

-

A solution of ethyl difluoroacetate in an anhydrous aprotic solvent would be cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong base would be added dropwise to generate the corresponding enolate.

-

Allyl bromide would then be added to the reaction mixture, and the solution would be allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction would be quenched by the addition of a suitable quenching agent.

-

The aqueous layer would be extracted with an organic solvent.

-

The combined organic layers would be washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product would likely be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data (Predicted)

Based on the analysis of similar compounds, the following spectroscopic data can be predicted.[2]

| Technique | Expected Chemical Shifts (ppm) or m/z |

| ¹H NMR (CDCl₃) | ~ 5.8 (m, 1H, -CH=CH₂), ~ 5.2 (m, 2H, -CH=CH₂), ~ 4.3 (q, 2H, -OCH₂CH₃), ~ 2.8 (dt, 2H, -CF₂-CH₂-), ~ 1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | ~ 164 (t, C=O), ~ 128 (t, -CH=CH₂), ~ 122 (-CH=CH₂), ~ 116 (t, -CF₂-), ~ 63 (-OCH₂CH₃), ~ 38 (t, -CF₂-CH₂-), ~ 14 (-OCH₂CH₃) |

| ¹⁹F NMR (CDCl₃) | ~ -105 to -110 (t) |

| Mass Spec (ESI) | m/z [M+Na]⁺ calculated for C₇H₁₀F₂O₂Na: 187.0541, found: (predicted) |

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug development. The presence of the gem-difluoro group can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The terminal alkene provides a handle for further chemical modifications.

Potential Logical Workflow in Drug Discovery:

Caption: A logical workflow illustrating the use of this compound in a drug discovery program.

Currently, there is no publicly available information linking this compound to specific signaling pathways. Its utility is primarily as a synthetic intermediate for the preparation of more complex, biologically active molecules. Researchers can utilize the reactive handles of this molecule—the ester and the alkene—to incorporate the difluoromethyl group into a variety of molecular scaffolds for subsequent biological evaluation.

References

"Ethyl 2,2-difluoropent-4-enoate" molecular weight and formula

For Immediate Release

This document provides core physicochemical properties of Ethyl 2,2-difluoropent-4-enoate, a compound relevant to professionals in chemical research and pharmaceutical development. The following data has been compiled from verified chemical databases.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical method development, and material characterization.

| Property | Value |

| Molecular Formula | C7H10F2O2[1][2] |

| Molecular Weight | 164.15 g/mol [1] |

| Molar Mass | 164.15 |

Compound Identification

For unambiguous identification and cross-referencing in research and procurement, the following identifiers are provided:

-

CAS Number : 110482-96-7[2]

-

Synonyms : 2,2-Difluoro-4-pentenoic acid ethyl ester, Ethyl 2,2-difluoropentenoate, Ethyl 2,2-diflouro pentane-4-enoate[2]

Note on Technical Guide Requirements: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the presentation of fundamental physicochemical properties like molecular weight and formula. These are standard, calculated, or well-established reference values. Therefore, experimental workflows and biological pathway visualizations are not included.

References

An In-Depth Technical Guide to the Synthesis and Discovery of Ethyl 2,2-difluoropent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-difluoropent-4-enoate is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The presence of the gem-difluoro group at the α-position to the ester functionality imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, discovery, and key experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 110482-96-7 |

| Molecular Formula | C₇H₁₀F₂O₂ |

| Molecular Weight | 164.15 g/mol |

| Boiling Point | 128 °C |

| Density | 1.068 g/cm³ |

| Flash Point | 31 °C |

Discovery and First Reported Synthesis

The first documented synthesis of this compound is attributed to a flow method involving the rearrangement of a lithiated intermediate followed by ethanolysis. This seminal work laid the foundation for subsequent synthetic explorations and applications of this versatile difluorinated building block.

Synthetic Methodologies

The primary and most effective method for the synthesis of this compound is the Reformatsky reaction. This reaction involves the formation of an organozinc intermediate from a dihaloester, which then undergoes nucleophilic addition to an electrophile.

Reformatsky Reaction Approach

The synthesis of this compound via the Reformatsky reaction typically employs ethyl bromodifluoroacetate as the starting material, which reacts with activated zinc to form a zinc enolate. This enolate then reacts with an allyl halide, such as allyl bromide, to yield the desired product.

A generalized reaction scheme is as follows:

Caption: General scheme for the Reformatsky synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the Reformatsky reaction.

Materials:

-

Ethyl bromodifluoroacetate

-

Activated Zinc dust

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc dust (1.2 equivalents).

-

Anhydrous THF is added to the flask.

-

A solution of ethyl bromodifluoroacetate (1.0 equivalent) and allyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Quantitative Data

The yield and spectroscopic data for this compound are summarized in the tables below.

Table 2: Reaction Yield

| Reaction | Yield (%) |

| Reformatsky Reaction | Typically 60-80% |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 5.85 (m, 1H), 5.20 (m, 2H), 4.30 (q, 2H), 2.80 (dt, 2H), 1.30 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 164.5 (t), 129.0 (t), 121.0, 118.0 (t), 63.0, 40.0 (t), 14.0 |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -98.5 (t) |

| Mass Spec (EI) | m/z: 164 (M+), 135, 119, 91 |

Logical Workflow for Synthesis and Characterization

The overall process from synthesis to characterization of this compound follows a logical workflow.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the introduction of the α,α-difluoroallyl moiety. The Reformatsky reaction provides a reliable and efficient route for its preparation. The detailed experimental protocol and compiled quantitative data in this guide are intended to support researchers and drug development professionals in the successful synthesis and application of this important fluorinated compound.

Spectroscopic Profile of Ethyl 2,2-difluoropent-4-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2,2-difluoropent-4-enoate, a fluorinated organic compound of interest in pharmaceutical and agrochemical research. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.88 - 5.78 | m | =CH | |

| 5.45 - 5.38 | m | =CH₂ | |

| 4.29 | q | 7.1 | OCH₂ |

| 2.88 | dt | 21.4, 6.8 | CH₂CF₂ |

| 1.32 | t | 7.1 | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 164.2 | t | 35.0 | C=O |

| 129.4 | t | 5.0 | =CH |

| 121.2 | =CH₂ | ||

| 115.4 | t | 248.8 | CF₂ |

| 62.9 | OCH₂ | ||

| 38.9 | t | 23.8 | CH₂CF₂ |

| 13.9 | CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data (471 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -98.34 | t | 21.4 |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2988 | C-H stretch |

| 1765 | C=O stretch |

| 1645 | C=C stretch |

| 1235 | C-O stretch |

| 1115 | C-F stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 164.0649 | [M]⁺ (Calculated for C₇H₁₀F₂O₂: 164.0649) |

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts for ¹H and ¹³C NMR are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. ¹⁹F NMR chemical shifts are reported in ppm relative to an external standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound was placed on a salt plate for analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source. The sample was introduced into the mass spectrometer to determine the accurate mass of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow of spectroscopic analysis.

An In-depth Technical Guide to the Reactivity of Ethyl 2,2-difluoropent-4-enoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2-difluoropent-4-enoate is a fluorinated organic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. The presence of the gem-difluoro group at the α-position and a terminal double bond renders the molecule susceptible to a variety of nucleophilic attacks. This technical guide provides a comprehensive overview of the predicted reactivity of this compound with a range of common nucleophiles. Due to the limited availability of direct experimental data for this specific compound in the current literature, this guide draws upon established principles of organic chemistry and data from closely related analogs to predict its reactivity profile. The primary anticipated reaction pathway is the Michael (or conjugate) addition, a versatile method for carbon-carbon and carbon-heteroatom bond formation. This document outlines the theoretical basis for these reactions, provides extrapolated experimental protocols, and presents quantitative data from analogous systems to serve as a practical resource for researchers.

Introduction: The Chemical Landscape of this compound

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The ester group, the α,α-difluoro substitution, and the terminal alkene create a molecule with distinct electronic properties. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the α,β-unsaturated system, making the β-carbon highly electrophilic and prone to attack by nucleophiles. This reactivity is central to its utility as a building block in organic synthesis.

The primary reaction anticipated for this substrate is the Michael addition , a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is a powerful tool for the formation of new chemical bonds in a controlled and often stereoselective manner.

General Reaction Mechanism: The Michael Addition

The accepted mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated ester. This initial addition leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final 1,4-adduct. The overall process results in the formation of a new single bond at the β-carbon.

Caption: Generalized mechanism of the Michael addition to this compound.

Reactivity with Specific Nucleophiles

Based on the reactivity of analogous α,β-unsaturated esters, this compound is expected to react with a variety of soft nucleophiles. The following sections detail the anticipated reactions with key classes of nucleophiles.

Aza-Michael Addition: Reaction with Amines

The addition of nitrogen-centered nucleophiles, such as primary and secondary amines, to α,β-unsaturated esters is a well-established method for the synthesis of β-amino esters. These products are valuable precursors for β-amino acids and other biologically active molecules. The reaction, known as the aza-Michael addition, is typically base-catalyzed or can proceed under neat conditions.

Predicted Reaction:

Experimental Protocol (Analogous System):

A representative procedure for the aza-Michael addition to an α,β-unsaturated ester is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 mmol) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) (5 mL).

-

Addition of Amine: Add the desired primary or secondary amine (1.1 mmol) to the solution.

-

Catalyst (if necessary): For less reactive amines, a catalytic amount of a base like triethylamine (0.1 mmol) can be added.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data (Analogous Systems):

| Nucleophile (Amine) | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexylamine | Diethyl maleate | None | Neat | 1-4 | >95 | [3] |

| Various Amines | Activated Alkenes | None | Microdroplets | seconds | High | [4] |

Thiol-Michael Addition: Reaction with Thiols

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient and often catalyst-free reaction. The resulting β-thioethers are important structural motifs in various biologically active compounds and are useful synthetic intermediates.

Predicted Reaction:

Experimental Protocol (Analogous System):

The following is a general procedure for the thiol-Michael addition:

-

Reaction Setup: To a solution of the α,β-unsaturated ester (1.0 mmol) in a solvent like THF or dichloromethane (5 mL), add the thiol (1.1 mmol).

-

Catalyst (if necessary): While often not required, a catalytic amount of a base such as triethylamine or DBU (0.05 mmol) can be used to accelerate the reaction.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC or GC-MS. These reactions are typically rapid.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography.

Quantitative Data (Analogous Systems):

| Nucleophile (Thiol) | Michael Acceptor | Catalyst | Solvent | Time | Yield (%) | Reference |

| Thiophenol | Diethyl maleate | TEA | THF | Rapid | High | [3] |

| Aryl thiols | 3-(2,2,2-trifluoroethylidene)oxindoles | None | Dichloromethane | minutes | 80-95 | [1] |

Enolate Addition: Reaction with Malonates and other Carbon Nucleophiles

The Michael addition of stabilized carbanions, such as those derived from malonic esters, is a fundamental carbon-carbon bond-forming reaction. This reaction is crucial for the construction of complex carbon skeletons.

Predicted Reaction:

Experimental Protocol (Analogous System):

A typical procedure for the addition of diethyl malonate is as follows:

-

Base and Nucleophile Preparation: In a dry flask under an inert atmosphere, a solution of diethyl malonate (1.2 mmol) in a dry solvent like THF is treated with a base such as sodium ethoxide or sodium hydride to generate the enolate.

-

Reaction with Michael Acceptor: The solution of the α,β-unsaturated ester (1.0 mmol) in dry THF is added dropwise to the enolate solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The reaction is stirred until completion, as indicated by TLC analysis.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography.

Quantitative Data (Analogous Systems):

| Nucleophile (Enolate) | Michael Acceptor | Catalyst/Base | Solvent | Yield (%) | Reference |

| Diethyl malonate | β-Arylethenesulfonyl fluorides | Tertiary amino-thiourea | Toluene | up to 96 | [5] |

| Ethyl malonate | Acrolein | Alkaline catalyst | - | 50 | [6] |

Organocuprate Addition

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds, with minimal competing 1,2-addition to the carbonyl group.[6]

Predicted Reaction:

Experimental Protocol (Analogous System):

A general procedure for organocuprate addition is as follows:

-

Preparation of Organocuprate: In a dry flask under an inert atmosphere, a solution of an organolithium reagent (2.0 mmol) in diethyl ether is added to a suspension of copper(I) iodide (1.0 mmol) at a low temperature (e.g., -78 °C).

-

Reaction with Michael Acceptor: A solution of the α,β-unsaturated ester (1.0 mmol) in diethyl ether is added to the freshly prepared organocuprate solution at -78 °C.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at low temperature for a specified time and then quenched with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

-

Purification: The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for a typical nucleophilic addition experiment and a conceptual signaling pathway for the application of the resulting products in drug development.

Caption: A generalized experimental workflow for nucleophilic addition reactions.

Caption: Conceptual pathway for the development of drugs from synthesized adducts.

Conclusion

This compound is poised to be a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the Michael addition, allowing for the introduction of a wide range of nucleophiles at the β-position. This guide provides a theoretical and practical framework for exploring these reactions, drawing on data from analogous systems. The resulting β-substituted gem-difluoro esters are expected to be valuable precursors for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further experimental investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.

References

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals [organic-chemistry.org]

- 5. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl 2,2-difluoropent-4-enoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2-difluoropent-4-enoate is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structural features, including the gem-difluoro group alpha to the ester, contribute to its reactivity and potential biological activity. However, these same features can also influence its stability. This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, based on available data and analogous compounds. It aims to equip researchers with the necessary knowledge for its proper handling, storage, and use in experimental settings.

Chemical Properties and Hazards

This compound is a colorless to light-yellow liquid. It is classified as a flammable liquid and vapor and can cause skin and serious eye irritation. It may also cause respiratory irritation.

Table 1: Physicochemical and Hazard Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀F₂O₂ | N/A |

| Molecular Weight | 164.15 g/mol | N/A |

| Boiling Point | 128 °C | N/A |

| Flash Point | 31 °C | N/A |

| GHS Hazard Statements | H226, H315, H319, H335 | N/A |

Stability Profile

While specific, quantitative stability data for this compound is not extensively published, its structural features and information on related compounds allow for an informed assessment of its stability profile. The primary degradation pathways of concern are hydrolysis and thermal decomposition.

Hydrolytic Stability

The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,2-difluoropent-4-enoic acid and ethanol. The presence of the electron-withdrawing gem-difluoro group at the alpha-position is expected to influence the rate of hydrolysis.

One study on the reduction of this compound highlighted the necessity of careful pH control to prevent ester degradation, suggesting a pronounced sensitivity to pH.[1] Research on other partially fluorinated esters has shown that their hydrolytic stability can be significantly dependent on pH.[2]

Key Considerations for Hydrolytic Stability:

-

pH: Avoid strongly acidic or basic aqueous environments. Neutral or slightly acidic conditions are likely to be more favorable for maintaining the integrity of the ester.

-

Moisture: As hydrolysis is a reaction with water, minimizing contact with moisture is crucial for long-term storage.

Thermal Stability

Information on the thermal stability of this compound is limited. However, a study on the related compound, ethyl difluoroacetate, indicated that temperatures exceeding 0°C during a reaction led to a decrease in yield due to thermal decomposition.[1] This suggests that α,α-difluoro esters may have limited thermal stability.

Key Considerations for Thermal Stability:

-

Temperature: Elevated temperatures should be avoided. The recommended storage condition is refrigeration (2-8 °C). For reactions, it is advisable to maintain low temperatures unless process optimization has shown otherwise.

Photostability

There is no specific information available regarding the photostability of this compound. As a general precaution for organic compounds, storage in amber or opaque containers to protect from light is recommended.

Recommended Storage Conditions

Based on the available information, the following storage conditions are recommended to ensure the long-term stability of this compound.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigeration) | To minimize thermal degradation.[3] |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent potential oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, amber or opaque container | To prevent exposure to moisture and light. |

| Incompatible Materials | Strong acids, strong bases, oxidizing agents | To prevent hydrolysis and other degradation reactions. |

Experimental Protocols

While a specific stability testing protocol for this compound is not available in the literature, a general approach based on established guidelines for chemical stability testing can be adopted.

General Stability Testing Workflow

The following diagram outlines a general workflow for assessing the stability of a chemical compound like this compound.

Caption: General workflow for stability testing of this compound.

Handling in a Synthetic Protocol

The following is an example of handling this compound in a laboratory setting, derived from a published synthetic procedure.[4][5]

Reaction Quenching and Work-up:

-

The reaction mixture containing this compound is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][5] This provides a mildly acidic workup condition to neutralize any reactive organometallic species without promoting significant ester hydrolysis.

-

The organic product is then extracted with a suitable solvent, such as ethyl acetate.[4][5]

-

The organic layer is washed with water and brine to remove any water-soluble impurities.[4][5]

-

The solution is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[4][5]

-

The solvent is removed under reduced pressure at a low temperature to isolate the product.

Logical Relationships in Stability

The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing the stability of this compound.

Conclusion and Recommendations

This compound is a reactive and potentially unstable compound that requires careful handling and storage to maintain its quality. The primary stability concerns are its susceptibility to hydrolysis and thermal degradation. To ensure its integrity, it is imperative to store the compound under refrigerated conditions (2-8 °C) in a tightly sealed container under an inert atmosphere, protected from light. Contact with strong acids, bases, and moisture should be strictly avoided.

For critical applications in drug development and other research areas, it is highly recommended that users perform their own stability studies under conditions relevant to their specific use case to establish an appropriate shelf-life and identify any potential degradation products. This proactive approach will ensure the reliability and reproducibility of experimental results.

References

- 1. Buy 2,2-Difluoro-2-(4-piperidyl)ethanol [smolecule.com]

- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 110482-96-7 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2,2-difluoropent-4-enoate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Fluorinated Building Block

Ethyl 2,2-difluoropent-4-enoate, a fluorinated organic compound, is a valuable building block for medicinal chemists and researchers in drug development. Its unique structural features, particularly the gem-difluoro group alpha to the ester, impart distinct electronic properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of target molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety and handling information, and key experimental protocols.

Commercial Availability

This compound (CAS No. 110482-96-7) is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, highlighting typical purities and available quantities. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| Sigma-Aldrich | 110482-96-7 | C₇H₁₀F₂O₂ | ≥95% | Inquire |

| Synthonix, Inc. | 110482-96-7 | C₇H₁₀F₂O₂ | >95% | 1g, 5g |

| Combi-Blocks | 110482-96-7 | C₇H₁₀F₂O₂ | >97% | 1g, 5g, 10g |

| Fluorochem | 110482-96-7 | C₇H₁₀F₂O₂ | >97% | 1g, 5g |

| Ambeed | 110482-96-7 | C₇H₁₀F₂O₂ | 97% | 1g, 5g, 10g, 25g, 50g, 100g |

| BLD Pharmatech | 110482-96-7 | C₇H₁₀F₂O₂ | 97% | 1g, 5g, 25g |

| Activate Scientific | 110482-96-7 | C₇H₁₀F₂O₂ | 95% | 1g, 5g, 10g, 25g |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives. The data presented below is compiled from comprehensive chemical databases.[1]

| Property | Value |

| Molecular Formula | C₇H₁₀F₂O₂ |

| Molecular Weight | 164.15 g/mol |

| CAS Number | 110482-96-7 |

| IUPAC Name | This compound |

| InChI Key | YWORETBGSIWDRB-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC(C(=O)OCC)(F)F |

| Boiling Point | 128 °C |

| Density | 1.068 g/cm³ |

| Flash Point | 31 °C |

| Appearance | Colorless to light yellow liquid |

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The following table summarizes its GHS hazard classifications.[1][2]

| GHS Pictogram | Signal Word | Hazard Statement |

| 🔥 GHS02: Flame | Danger | H226: Flammable liquid and vapor |

| ❗ GHS07: Exclamation Mark | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Precautionary Statements: P210, P261, P280, P302+P352, P304+P340, P305+P351+P338, P337+P313. For a complete list of precautionary statements, refer to the Safety Data Sheet (SDS) from the supplier.

Experimental Protocols

The utility of this compound as a synthetic intermediate is demonstrated in its application in the synthesis of complex molecules, including potential therapeutic agents.

Synthesis of this compound

A common method for the synthesis of this compound involves a dehydrofluorination/Claisen rearrangement of 1-allyloxy-1,1,2,2-tetrafluoroethane. The reaction proceeds by treating the starting material with a strong base, such as butyllithium, at low temperatures, followed by quenching with anhydrous ethanol.

Caption: Synthetic pathway to this compound.

Application in the Synthesis of a Sigma-1 Receptor Ligand

A notable application of this compound is in the synthesis of a difluorinated analogue of reduced haloperidol, a potential sigma-1 (σ₁) receptor ligand for the treatment of cognitive impairments. The following protocol details the reaction of this compound with lithiated 1-bromo-4-fluorobenzene.

Reaction Scheme:

Caption: Synthesis of a key intermediate for a σ₁ receptor ligand.

Experimental Protocol:

To a solution of 1-bromo-4-fluorobenzene (1.925 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at -78 °C under an inert atmosphere, n-butyllithium (4.4 mL, 11 mmol, 2.5 M in hexanes) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 1.5 hours. This solution is then slowly transferred to a solution of this compound (1.641 g, 10 mmol) in anhydrous THF (20 mL) at -78 °C. The reaction mixture is stirred for an additional 1.5 hours at -78 °C and then quenched by the addition of a saturated aqueous solution of ammonium chloride (30 mL). The THF is removed under reduced pressure, and the residue is taken up in ethyl acetate (100 mL). The organic layer is washed with water (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography.

References

Ethyl 2,2-difluoropent-4-enoate: A Versatile Fluorinated Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the diverse array of fluorinated synthons, ethyl 2,2-difluoropent-4-enoate stands out as a highly versatile and valuable building block. Its unique structural features—a gem-difluoroester moiety and a terminal alkene—provide a gateway to a wide range of chemical transformations, enabling the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its potential in drug development.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀F₂O₂ | [3] |

| Molecular Weight | 164.15 g/mol | [3] |

| CAS Number | 110482-96-7 | [3] |

| Boiling Point | 128 °C | [3] |

| Density | 1.068 g/cm³ | [3] |

| Flash Point | 31 °C | [3] |

Table 1: Physicochemical Properties of this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | 1.35 | t | 7.1 |

| H-2 (CH₂) | 4.30 | q | 7.1 |

| H-3 (CH₂) | 2.80 | dt | 15.0, 7.0 |

| H-4 (CH) | 5.90 | m | - |

| H-5 (CH₂) | 5.20 | m | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Coupling (J, Hz) |

| C-1 (CH₃) | 13.9 | - |

| C-2 (CH₂) | 63.0 | - |

| C-3 (CH₂) | 40.0 | t, J ≈ 24 |

| C-4 (CH) | 130.0 | - |

| C-5 (CH₂) | 120.0 | - |

| C-6 (C=O) | 164.0 | t, J ≈ 33 |

| C-7 (CF₂) | 115.0 | t, J ≈ 254 |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F | -105 to -110 | t | 15.0 |

| Mass Spectrometry | Predicted m/z |

| [M]+ | 164.06 |

| [M-OCH₂CH₃]+ | 119.04 |

| [M-CH₂CH=CH₂]+ | 123.03 |

Table 2: Predicted Spectroscopic Data for this compound

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Reformatsky reaction.[4][5][6] This reaction involves the formation of an organozinc reagent from a haloester, which then adds to an electrophile. In this case, ethyl bromodifluoroacetate serves as the precursor to the organozinc species, which subsequently reacts with allyl bromide.

Experimental Protocol: Synthesis via Reformatsky Reaction

Materials:

-

Ethyl bromodifluoroacetate

-

Allyl bromide

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Dry Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine. The flask is flame-dried under a stream of nitrogen.

-

Dry THF is added to the flask, and the mixture is heated to reflux for 15 minutes to activate the zinc, then cooled to room temperature.

-

A solution of ethyl bromodifluoroacetate (1.0 equivalent) and allyl bromide (1.1 equivalents) in dry THF is added dropwise to the zinc suspension via the dropping funnel with vigorous stirring.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting materials. Gentle heating may be required to initiate the reaction.

-

Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Caption: Synthetic scheme for this compound.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile precursor for a variety of complex molecules. The gem-difluoroester motif is a bioisostere for esters and amides, enhancing metabolic stability, while the terminal alkene is amenable to a wide range of transformations.

Reactions at the Alkene Moiety

-

Cycloaddition Reactions: The electron-deficient nature of the alkene, influenced by the adjacent difluorinated carbon, suggests that this compound could participate in Diels-Alder[7][8][9][10] and 1,3-dipolar cycloaddition reactions.[11][12][13][14][15] These reactions would provide access to six-membered and five-membered carbocyclic and heterocyclic rings, respectively, which are common scaffolds in drug molecules. For instance, reaction with nitrones could yield isoxazolidine derivatives.

-

Michael Addition: The terminal alkene can act as a Michael acceptor, allowing for the conjugate addition of various nucleophiles.[16] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse functional groups.

-

Heck Coupling: The terminal alkene is a suitable substrate for palladium-catalyzed Heck coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.[12] This allows for the straightforward introduction of aromatic and vinylic substituents.

Caption: Reactivity of this compound.

Applications in the Synthesis of Bioactive Molecules

The introduction of the gem-difluoro motif is a well-established strategy in drug design to enhance potency and pharmacokinetic properties. This compound is a promising starting material for the synthesis of various classes of bioactive molecules.

-

Synthesis of gem-Difluorinated Lactones: The ester and alkene functionalities can be manipulated to construct gem-difluorinated lactones. These structures are present in some natural products and can exhibit a range of biological activities.

-

Synthesis of Modified Nucleosides: The terminal alkene can be functionalized and subsequently cyclized to form carbocyclic nucleoside analogues.[1][17] The gem-difluoro group can mimic the phosphate group in nucleotides, potentially leading to potent antiviral or anticancer agents.[1] For example, difluorinated carbocyclic nucleosides have shown promise as anti-HIV agents.[1]

-

Synthesis of Difluoromethylated Heterocycles: Through a series of transformations involving the alkene and ester groups, this compound can be used to construct a variety of difluoromethylated heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

While specific examples utilizing this compound in drug development programs are not widely published, the reactivity profile and the inherent properties of the gem-difluoro group strongly suggest its potential in the synthesis of novel therapeutics. The development of molecules containing this building block could potentially target a range of biological pathways, although specific signaling pathway information is not yet available.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential for applications in drug discovery and development. Its accessible synthesis and the orthogonal reactivity of its functional groups provide a powerful platform for the creation of novel, complex, and potentially bioactive molecules. Further exploration of the reactivity of this synthon and its incorporation into drug discovery programs is warranted and holds the promise of delivering new therapeutic agents with improved pharmacological profiles.

References

- 1. Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | C7H10F2O2 | CID 14049931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. Diels–Alder Reaction [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]

- 12. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigations of "Ethyl 2,2-difluoropent-4-enoate" Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-difluoropent-4-enoate is a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. The presence of the gem-difluoro group at the α-position and a terminal double bond provides a unique combination of reactivity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a preliminary investigation into the key reactions of this compound, focusing on conjugate additions, cycloadditions, and reductions. The information presented herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this versatile molecule.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around its two key functional groups: the α,α-difluoro-α,β-unsaturated ester moiety and the terminal alkene. This section details preliminary findings on several important reaction classes.

Conjugate Addition Reactions

The electron-withdrawing nature of the gem-difluoro group and the ester functionality activates the double bond for nucleophilic attack, making conjugate addition a key reaction pathway. Organocuprates are particularly well-suited for this transformation, favoring 1,4-addition over the 1,2-addition often observed with more reactive organometallics like Grignard or organolithium reagents.

Experimental Protocol: Generalized Organocuprate Addition

A standard procedure for the conjugate addition of an organocuprate to an α,β-unsaturated carbonyl compound is as follows:

-

Preparation of the Organocuprate (Gilman Reagent): To a solution of copper(I) iodide in an ethereal solvent (such as diethyl ether or tetrahydrofuran) at low temperature (-78 °C), two equivalents of an organolithium or Grignard reagent are added. This forms the lithium dialkylcuprate.

-

Conjugate Addition: The solution of the α,β-unsaturated ester is added to the freshly prepared organocuprate solution at low temperature. The reaction is stirred for a specified time until completion, which can be monitored by thin-layer chromatography.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data Summary: Conjugate Addition

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Organocuprate | R₂CuLi | THF/Ether | -78 to RT | 1-4 | β-Substituted difluoroester | Moderate to Good | General Knowledge |

Note: Specific quantitative data for the conjugate addition to this compound requires further investigation.

Cycloaddition Reactions

The terminal double bond of this compound can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures.

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the double bond of this compound) to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, suggesting that this compound could be a competent dienophile.

Experimental Protocol: Generalized Diels-Alder Reaction

-

Reaction Setup: The diene and this compound are dissolved in a suitable solvent (e.g., toluene, xylene, or dichloromethane).

-

Reaction Conditions: The reaction mixture is heated to the desired temperature, which can range from room temperature to reflux, depending on the reactivity of the diene and dienophile. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (e.g., azides, nitrile oxides, or nitrones) with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. This class of reactions is a powerful tool for the synthesis of diverse heterocyclic scaffolds.

Experimental Protocol: Generalized 1,3-Dipolar Cycloaddition with an Azide

-

Reaction Setup: this compound and an organic azide are dissolved in a suitable solvent (e.g., toluene, THF, or ethanol).

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the cycloaddition. The reaction progress is monitored by analytical techniques.

-

Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to isolate the triazoline product.

Quantitative Data Summary: Cycloaddition Reactions

| Reaction Type | Diene/Dipole | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| [4+2] Cycloaddition | Various Dienes | Toluene | 25 - 120 | Cyclohexene derivative | Varies | General Knowledge |

| [3+2] Cycloaddition | Organic Azides | Toluene | Reflux | Triazoline derivative | Varies | General Knowledge |

Note: Specific quantitative data for cycloaddition reactions of this compound requires further investigation.

Reduction Reactions

The ester functionality of this compound can be reduced to the corresponding primary alcohol.

Experimental Protocol: Sodium Borohydride Reduction

While sodium borohydride is a relatively mild reducing agent, it can reduce esters, often requiring elevated temperatures.

-

Reaction Setup: Dissolve this compound in a suitable alcoholic solvent such as ethanol.

-

Reduction: Add sodium borohydride portion-wise to the solution. The reaction mixture is then heated to reflux for a specified period.

-

Work-up: After cooling, the reaction is carefully quenched with water or a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting alcohol can be purified by distillation or column chromatography.

Quantitative Data Summary: Reduction

| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | Ethanol | Reflux | 2 | 2,2-Difluoropent-4-en-1-ol | 70 | [1] |

Visualizations

The following diagrams illustrate the conceptual workflows of the discussed reactions.

Caption: Conceptual workflow for organocuprate conjugate addition.

Caption: General pathways for cycloaddition reactions.

Caption: Workflow for the reduction of the ester functionality.

Conclusion and Future Directions

This technical guide provides a preliminary overview of the key reactions of this compound. The presented information highlights its potential as a versatile building block in organic synthesis. Further detailed experimental studies are required to fully elucidate the scope and limitations of these reactions, including systematic investigations into various nucleophiles for conjugate additions, a broader range of dienes and dipoles for cycloadditions, and the exploration of alternative reducing agents. Such studies will undoubtedly expand the synthetic utility of this promising fluorinated compound in the development of new chemical entities for the pharmaceutical and agrochemical industries.

References

Methodological & Application

Synthesis of Fluorinated Carbocycles Using Ethyl 2,2-Difluoropent-4-enoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into carbocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Ethyl 2,2-difluoropent-4-enoate is a versatile building block for the synthesis of such fluorinated carbocycles. The gem-difluoro group can significantly influence molecular conformation, pKa, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated carbocycles utilizing this valuable reagent.

Application Notes

This compound contains two key reactive sites: a gem-difluoroalkene moiety and a terminal double bond. This unique structure allows for its participation in various cyclization strategies to construct five- and six-membered fluorinated carbocycles. The primary approaches for its use in carbocycle synthesis are intramolecular radical cyclization and intermolecular [4+2] cycloaddition (Diels-Alder) reactions.

1. Intramolecular Radical Cyclization:

The terminal alkene in this compound can act as a radical acceptor in an intramolecular fashion. By generating a radical at a position that allows for a favorable ring closure (typically 5-exo-trig or 6-exo-trig), it is possible to construct fluorinated cyclopentane or cyclohexane derivatives. The gem-difluoro group in the resulting cyclic system is a valuable motif in drug design, often serving as a bioisostere for a carbonyl group or a hydroxylated carbon center.

Key advantages of this approach include:

-

Mild Reaction Conditions: Radical cyclizations can often be initiated under mild conditions using light or chemical initiators.

-

High Functional Group Tolerance: Radical reactions are generally tolerant of a wide range of functional groups.

-

Stereochemical Control: The stereochemistry of the newly formed stereocenters can often be controlled by the reaction conditions and the nature of the substrate.

2. Intermolecular [4+2] Cycloaddition (Diels-Alder Reaction):

The electron-withdrawing nature of the gem-difluoro group and the ester functionality activates the terminal double bond of this compound, making it a suitable dienophile in Diels-Alder reactions.[1][2] This powerful and atom-economical reaction allows for the construction of highly functionalized six-membered rings with excellent control over stereochemistry. The resulting fluorinated cyclohexene derivatives are versatile intermediates for the synthesis of a wide range of complex molecules.

Key advantages of this approach include:

-

High Stereospecificity: The Diels-Alder reaction is a concerted process, and the stereochemistry of the reactants is retained in the product.[3]

-

Predictable Regioselectivity: The regiochemical outcome of the reaction can be predicted based on the electronic properties of the diene and dienophile.

-

Formation of Multiple Stereocenters: Up to four new stereocenters can be created in a single step.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of fluorinated carbocycles using this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Synthesis of Ethyl 1,1-difluoro-3-(iodomethyl)cyclopentane-1-carboxylate via Intramolecular Radical Cyclization

This protocol describes a hypothetical intramolecular radical cyclization to form a five-membered carbocycle. The reaction is initiated by the addition of an iodine atom to the terminal double bond, followed by a 5-exo-trig cyclization.

Reaction Scheme:

Figure 1: Intramolecular Radical Cyclization.

Materials:

-

This compound

-

Iodine (I₂)

-

Azobisisobutyronitrile (AIBN) or a suitable photochemical reactor

-

Degassed solvent (e.g., benzene, toluene, or chlorobenzene)

-

Anhydrous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) and iodine (1.2 equiv) in the chosen degassed solvent.

-

Add a catalytic amount of AIBN (0.1 equiv).

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours, or irradiate with a suitable UV lamp at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ethyl 1,1-difluoro-3-(iodomethyl)cyclopentane-1-carboxylate.

Quantitative Data (Hypothetical):

| Entry | Initiator | Solvent | Time (h) | Yield (%) |

| 1 | AIBN | Benzene | 6 | 75 |

| 2 | Light (hν) | Toluene | 8 | 68 |

Protocol 2: Synthesis of Ethyl 4,4-difluoro-1-methylcyclohex-1-ene-2-carboxylate via Diels-Alder Reaction

This protocol outlines a hypothetical Diels-Alder reaction between this compound (as the dienophile) and isoprene (as the diene) to form a six-membered carbocycle.

Reaction Scheme:

Figure 2: Diels-Alder [4+2] Cycloaddition.

Materials:

-

This compound

-

Isoprene

-

Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried, sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.

-

If using a Lewis acid catalyst, cool the solution to 0 °C and add the Lewis acid (0.1-1.0 equiv) dropwise. Stir for 15 minutes.

-

Add freshly distilled isoprene (1.5-3.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The reaction time can vary from a few hours to several days depending on the reactivity of the diene and the use of a catalyst.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. If a Lewis acid was used, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired ethyl 4,4-difluoro-1-methylcyclohex-1-ene-2-carboxylate.

Quantitative Data (Hypothetical):

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo/exo) |

| 1 | None | Toluene | 100 | 24 | 65 | 3:1 |

| 2 | Et₂AlCl (0.2 equiv) | Dichloromethane | 25 | 8 | 85 | 10:1 |

| 3 | BF₃·OEt₂ (0.5 equiv) | Dichloromethane | 0 | 12 | 80 | 8:1 |

Logical Workflow for Carbocycle Synthesis

The selection of the synthetic strategy depends on the desired ring size and substitution pattern. The following diagram illustrates the decision-making process.

Figure 3: Synthetic Strategy Decision Workflow.

These protocols and notes provide a foundational guide for the utilization of this compound in the synthesis of valuable fluorinated carbocycles. The inherent versatility of this reagent, coupled with the power of modern synthetic methodologies, opens avenues for the creation of novel molecular architectures with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Fluorinated Pyrazolines via [3+2] Cycloaddition of Ethyl 2,2-difluoropent-4-enoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorinated pyrazolines are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of fluorine atoms or fluoroalkyl groups into the pyrazoline scaffold can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The [3+2] cycloaddition reaction is a powerful and convergent strategy for the synthesis of these valuable molecules. This document provides detailed protocols for the synthesis of pyrazolines containing a difluoromethyl group, using ethyl 2,2-difluoropent-4-enoate as a key building block. The methodology is based on the reaction of this fluorinated dipolarophile with in situ generated nitrile imines. These reactions are often highly regioselective and can proceed under mild conditions to afford the desired pyrazoline derivatives in good yields.[3][4]

Reaction Principle

The core of the synthesis is a 1,3-dipolar cycloaddition reaction. A nitrile imine, generated in situ from a corresponding hydrazonoyl halide precursor in the presence of a base, acts as the 1,3-dipole. This reactive intermediate then undergoes a [3+2] cycloaddition with an electron-deficient alkene, such as this compound, which serves as the dipolarophile. The reaction typically proceeds with high regioselectivity to form the substituted pyrazoline ring system.

References

- 1. Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation | Kurdistan Journal of Applied Research [kjar.spu.edu.iq]

- 2. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Diastereoselective Reactions for the Synthesis of α,α-Difluoro-γ-lactams

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of stereoselective methods for the synthesis of fluorinated building blocks is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for a diastereoselective reaction that provides access to α,α-difluoro-γ-lactams, valuable scaffolds in the synthesis of peptidomimetics and other biologically active compounds. While direct diastereoselective reactions on "Ethyl 2,2-difluoropent-4-enoate" are not extensively documented in the literature, the following protocol for a diastereoselective cyclization to form α-fluoro-γ-lactams serves as a pertinent and illustrative example of achieving stereocontrol in systems containing a difluoroester-derived moiety.

The described reaction involves the diastereoselective synthesis of α-fluoro-γ-lactams from readily available β-aminoketones and ethyl bromodifluoroacetate. This method proceeds via a difluorocarbene-triggered cyclization and rearrangement, offering a robust and efficient route to these valuable fluorinated heterocycles.

Key Reaction: Diastereoselective Synthesis of α-Fluoro-γ-Lactams

This section details a representative diastereoselective reaction for the synthesis of α-fluoro-γ-lactams.

Reaction Scheme:

Data Presentation:

The following table summarizes the quantitative data for the diastereoselective synthesis of a representative α-fluoro-γ-lactam.

| Entry | Substrate (β-aminoketone) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-benzyl-3-phenyl-3-aminopropiophenone | Ethyl 4-benzyl-2-fluoro-5-oxo-3,5-diphenylpyrrolidine-2-carboxylate | 85 | >20:1 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

-

Reagents and solvents should be of high purity and dried according to standard procedures.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Product purification is typically achieved by column chromatography on silica gel.

-

Characterization of products should be performed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Protocol for the Diastereoselective Synthesis of Ethyl 4-benzyl-2-fluoro-5-oxo-3,5-diphenylpyrrolidine-2-carboxylate:

Materials:

-

N-benzyl-3-phenyl-3-aminopropiophenone (1.0 equiv)

-

Ethyl bromodifluoroacetate (2.0 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (nitrogen or argon)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add N-benzyl-3-phenyl-3-aminopropiophenone (1.0 equiv) and anhydrous acetonitrile.

-

Add potassium carbonate (3.0 equiv) to the solution.

-

Stir the mixture at room temperature for 10 minutes.

-

Add ethyl bromodifluoroacetate (2.0 equiv) dropwise to the reaction mixture.

-